N-(2-ethylhexyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide
CAS No.: 688793-68-2
Cat. No.: VC5677143
Molecular Formula: C17H24N4O2S
Molecular Weight: 348.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688793-68-2 |
|---|---|
| Molecular Formula | C17H24N4O2S |
| Molecular Weight | 348.47 |
| IUPAC Name | N-(2-ethylhexyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C17H24N4O2S/c1-3-5-7-12(4-2)10-19-14(22)11-21-16(23)13-8-6-9-18-15(13)20-17(21)24/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H,19,22)(H,18,20,24) |
| Standard InChI Key | KNWZXDJLYMWVKE-UHFFFAOYSA-N |
| SMILES | CCCCC(CC)CNC(=O)CN1C(=O)C2=C(NC1=S)N=CC=C2 |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure integrates a pyrido[2,3-d]pyrimidine scaffold, a bicyclic system comprising fused pyridine and pyrimidine rings. The sulfanylidene group () at position 2 and the acetamide moiety at position 3 contribute to its unique reactivity and intermolecular interactions. The N-(2-ethylhexyl) side chain enhances lipophilicity, potentially influencing bioavailability and membrane permeability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 688793-68-2 |
| Molecular Formula | |
| Molecular Weight | 348.47 g/mol |
| IUPAC Name | N-(2-ethylhexyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |
| SMILES | CCCCC(CC)CNC(=O)CN1C(=O)C2=C(NC1=S)N=CC=C2 |
| InChI Key | KNWZXDJLYMWVKE-UHFFFAOYSA-N |
The sulfanylidene group enables thione-thiol tautomerism, a feature critical for coordinating metal ions or interacting with biological targets. Computational analyses suggest moderate solubility in polar aprotic solvents, though experimental data remain sparse.
Synthesis and Reaction Pathways
Synthesis of this compound involves sequential functionalization of the pyrido[2,3-d]pyrimidine core. A representative pathway, adapted from analogous pyridopyrimidine syntheses , proceeds as follows:
Step 1: Formation of the Pyrido[2,3-d]Pyrimidine Core
Condensation of 2-aminopyridine-3-carbonitrile with thiourea in the presence of a base (e.g., NaOH) yields 2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one. This step exploits nucleophilic attack and cyclization, with reaction temperatures typically exceeding 100°C .
Step 2: Acetamide Functionalization
The 3-position of the core is alkylated using chloroacetamide derivatives. For N-(2-ethylhexyl) substitution, 2-ethylhexylamine is reacted with bromoacetyl bromide to form the corresponding bromoacetamide intermediate, which subsequently undergoes nucleophilic substitution with the pyrido[2,3-d]pyrimidine scaffold.
Step 3: Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized using NMR, IR, and mass spectrometry. The sulfanylidene group exhibits a characteristic IR absorption band near 1250 cm (C=S stretch) .
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Thiourea, NaOH, ethanol, reflux | 65–70 |
| 2 | 2-Ethylhexylamine, bromoacetyl bromide, DCM, 0°C to RT | 50–55 |
| 3 | Silica gel chromatography | >95 purity |
Challenges and Future Directions
Current limitations include:
-
Synthetic Complexity: Low yields in alkylation steps (Table 2) necessitate optimization of reaction conditions.
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Pharmacokinetic Data: Absence of ADME (absorption, distribution, metabolism, excretion) profiles hinders preclinical development.
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Target Specificity: Off-target effects observed in pyridopyrimidine derivatives warrant structure-activity relationship (SAR) studies.
Proposed research priorities:
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Development of one-pot synthesis methods to improve efficiency.
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In vivo toxicity and efficacy studies in murine models.
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Synthesis of fluorinated analogs for PET imaging applications.
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